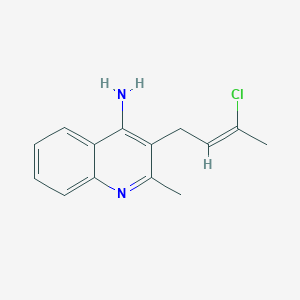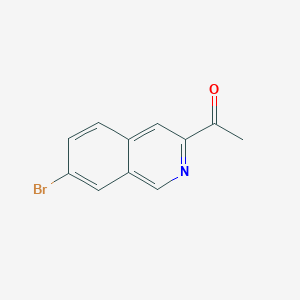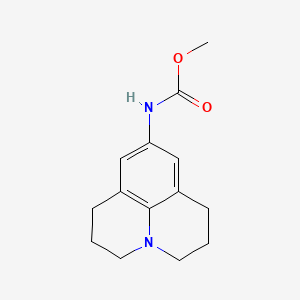![molecular formula C17H17NO B11865140 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol CAS No. 112570-67-9](/img/structure/B11865140.png)
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bicyclo[221]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound with the molecular formula C17H17NO It features a quinoline core substituted with a bicyclo[221]hept-5-en-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethyl halides under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-en-7-ol: Shares the bicyclo[2.2.1]heptane structure but lacks the quinoline moiety.
2-Norbornene: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is unique due to the combination of the bicyclo[2.2.1]heptane and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112570-67-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2 |
InChI Key |
WEPAJLZOVRARCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




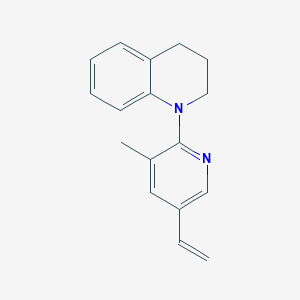
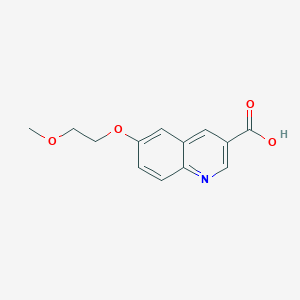
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)

